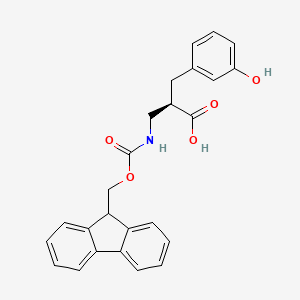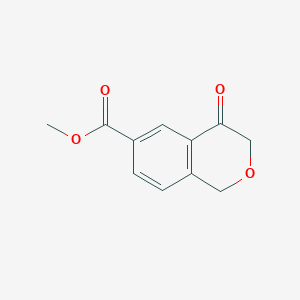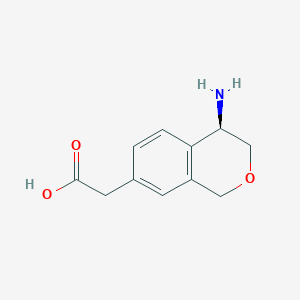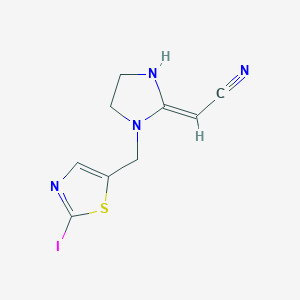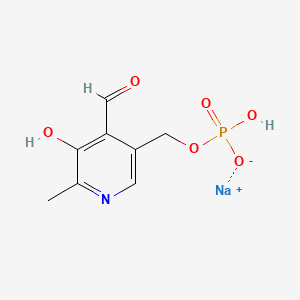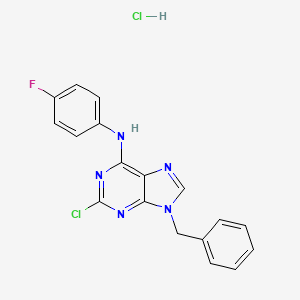![molecular formula C11H17NO4 B12930530 tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-oxo-1-oxaspiro[3
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The rigid spirocyclic structure makes it a valuable scaffold in drug design, potentially improving the pharmacokinetic properties of drug candidates.
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: Similar spirocyclic structure but with different functional groups.
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Another spirocyclic compound with a hydroxyl group.
Uniqueness
tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical and physical properties, making it valuable for specific applications in drug design and material science.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-(3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7H,4-6H2,1-3H3,(H,12,14) |
Clave InChI |
JPPZLYQSTADKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
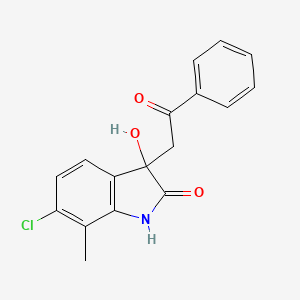
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)
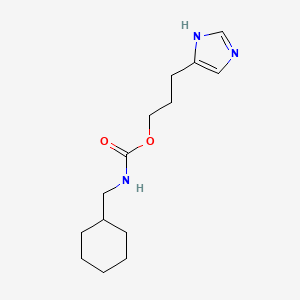
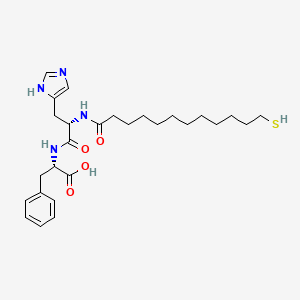
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
